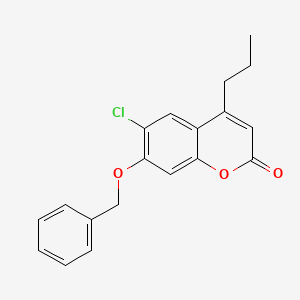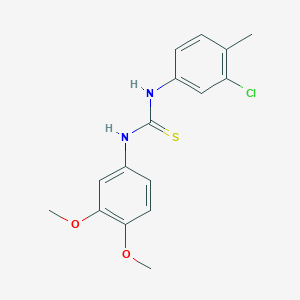
2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPF and is synthesized using specific methods. MPF has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of MPF is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and pathways in cells. MPF has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, MPF has been shown to modulate specific signaling pathways in cells, leading to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
MPF has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate specific signaling pathways in cells. Additionally, MPF has been shown to have antioxidant properties, which can protect cells from oxidative damage. Furthermore, MPF has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MPF has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using specific methods, which allows for the production of large quantities of the compound. Additionally, MPF has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of MPF is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are numerous future directions for further research on MPF. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of MPF and its effects on specific signaling pathways in cells. Furthermore, future research should focus on the potential use of MPF as a treatment for various diseases, including cancer and neurological disorders. Finally, the development of new derivatives of MPF could lead to the discovery of more potent and effective compounds with potential therapeutic applications.
Synthesemethoden
MPF is synthesized using a specific method that involves several steps. The first step involves the reaction of 2-acetylpyridine with furfural in the presence of a catalyst. This reaction leads to the formation of 2-(furan-3-yl)-N-methylpyridin-5-amine. The second step involves the reaction of this intermediate with methyl iodide, which leads to the formation of MPF. The overall synthesis method of MPF is a two-step reaction, which involves the use of specific reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
MPF has numerous scientific research applications, including its potential use as an anticancer agent. Studies have shown that MPF can inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, MPF has been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in various tissues. Furthermore, MPF has been investigated for its potential use as an antiviral agent and as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-11(13-7-8)14-12(15)10-5-6-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGPXBWWMTXVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)




![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)